molecular formula C17H16N2O2 B8583016 Ethyl 2-methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-01-5

Ethyl 2-methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B8583016
CAS No.: 649727-01-5
M. Wt: 280.32 g/mol
InChI Key: VULVNZOQLRUBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

649727-01-5

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-methyl-1-quinolin-4-ylpyrrole-3-carboxylate

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)13-9-11-19(12(13)2)16-8-10-18-15-7-5-4-6-14(15)16/h4-11H,3H2,1-2H3

InChI Key

VULVNZOQLRUBFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C2=CC=NC3=CC=CC=C32)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.75 g (17.9 mmol) of 3-ethoxycarbonyl-2-methyl-1H-pyrrole are added at 20° C. under an argon atmosphere to 0.756 g (18.9 mmol) of sodium hydride, at 60% by weight in liquid petroleum jelly, suspended in 12 mL of dimethylformamide. After stirring at 20° C. for 0.2 hour, 0.114 g (1.79 mmol) of copper powder and 2.35 mL (17.9 mmol) of 4-chloroquinoline are added. After stirring at 140° C. for 48 hours, the reaction mixture is filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 100 mL of water and then extracted with 3 times 70 mL of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa) to give 5.2 g of a brown oil which is purified by flash chromatography [eluent: dichloromethane/ethyl acetate (97/3 by volume)]. After concentrating the fractions under reduced pressure (2.7 kPa), 3 g of 3-ethoxycarbonyl-2-methyl-1-(quinol-4-yl)-1H-pyrrole are obtained in the form of an orange-coloured oil. Mass spectrum (EI): m/e 280 (M+.), m/e 251, m/e 235.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0.756 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.35 mL
Type
reactant
Reaction Step Four
Name
copper
Quantity
0.114 g
Type
catalyst
Reaction Step Four

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